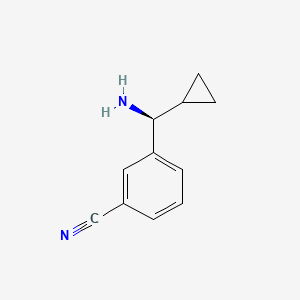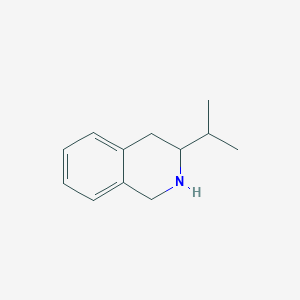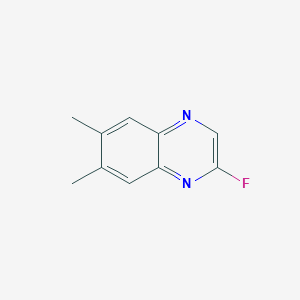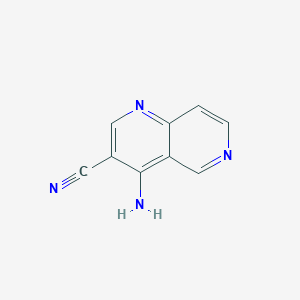
6-chloro-2,3-dihydro-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9ClO It is a derivative of indan, a bicyclic hydrocarbon, and contains a chlorine atom and a hydroxyl group attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-2,3-dihydro-1H-inden-5-ol involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. The reduction can be carried out using sodium borohydride in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction mixture is typically stirred at ambient temperature for several hours to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-inden-5-one.
Reduction: 2,3-dihydro-1H-inden-5-ol.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-chloro-2,3-dihydro-1H-inden-5-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and chlorine atom may play a role in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position.
5-methyl-2,3-dihydro-1H-inden-1-ol: Contains a methyl group instead of a chlorine atom.
5-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
6-chloro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the chlorine atom and hydroxyl group on the indan ring system. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H9ClO |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
6-chloro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 |
InChI-Schlüssel |
UXFGVRWXBLEVDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)


![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)



![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)
